(S)-3-Bromo-1-methyl-piperidine
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Overview
Description
(S)-3-Bromo-1-methyl-piperidine is a chiral compound with a bromine atom attached to the third carbon of a piperidine ring and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-1-methyl-piperidine typically involves the bromination of 1-methyl-piperidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the third carbon position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing side reactions and optimizing the overall efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of the bromine atom can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas, resulting in the formation of 1-methyl-piperidine.
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed:
Oxidation: N-oxide derivatives
Reduction: 1-Methyl-piperidine
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
(S)-3-Bromo-1-methyl-piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Bromo-1-methyl-piperidine largely depends on its interaction with biological targets. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its molecular targets. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
(S)-3-Chloro-1-methyl-piperidine: Similar structure but with a chlorine atom instead of bromine.
(S)-3-Fluoro-1-methyl-piperidine: Contains a fluorine atom, offering different reactivity and biological activity.
(S)-3-Iodo-1-methyl-piperidine: Iodine substitution provides unique properties compared to bromine.
Uniqueness: (S)-3-Bromo-1-methyl-piperidine is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
(S)-3-Bromo-1-methyl-piperidine is a piperidine derivative that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 3-position and a methyl group at the 1-position of the piperidine ring. This structural configuration contributes to its unique biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to therapeutic effects in various diseases. For instance, it may interact with hydrolases and other serine hydrolases, influencing metabolic pathways critical for cellular function .
- Receptor Modulation : Similar to other piperidine derivatives, this compound may modulate neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation. This is significant for developing treatments for psychiatric disorders .
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effective antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Piperidine derivatives are known for their efficacy in enhancing cognitive function and reducing symptoms associated with schizophrenia and depression .
Study 1: Antimicrobial Properties
In a comparative study of various piperidine derivatives, this compound exhibited significant antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, indicating its potential as a therapeutic agent against bacterial infections .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | E. coli |
Control (Ampicillin) | 16 | E. coli |
Other Piperidine Derivative | 64 | Staphylococcus aureus |
Study 2: Neuropharmacological Evaluation
A study focusing on the neuropharmacological effects of piperidine derivatives highlighted the potential of this compound in enhancing cognitive functions in animal models. Behavioral tests indicated improved memory retention and reduced anxiety-like behavior when administered at specific dosages .
Properties
IUPAC Name |
(3S)-3-bromo-1-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSSCLLGUVGJMB-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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